1-(3,5-Dimethyl-4-hydroxyphenyl)-2-nitropropene
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Overview
Description
1-(3,5-Dimethyl-4-hydroxyphenyl)-2-nitropropene is an organic compound characterized by its unique structure, which includes a nitro group attached to a propene chain and a hydroxyphenyl group with two methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethyl-4-hydroxyphenyl)-2-nitropropene typically involves the nitration of 3,5-dimethyl-4-hydroxybenzaldehyde followed by a condensation reaction with nitroethane. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the nitropropene derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethyl-4-hydroxyphenyl)-2-nitropropene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to substitute the hydroxy group.
Major Products Formed
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of ethers or amines.
Scientific Research Applications
1-(3,5-Dimethyl-4-hydroxyphenyl)-2-nitropropene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-4-hydroxyphenyl)-2-nitropropene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The hydroxyphenyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-4-(3,5-dimethyl-4-hydroxyphenyl)-pentan-3-one: A compound with similar structural features but different functional groups.
Bis(4-hydroxy-3,5-dimethylphenyl)sulfone: Another compound with a similar hydroxyphenyl group but different overall structure.
Uniqueness
1-(3,5-Dimethyl-4-hydroxyphenyl)-2-nitropropene is unique due to its combination of a nitro group and a hydroxyphenyl group with methyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2,6-dimethyl-4-[(E)-2-nitroprop-1-enyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-4-10(5-8(2)11(7)13)6-9(3)12(14)15/h4-6,13H,1-3H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYZQKJMBACUMA-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C(C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C(\C)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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